2-Methyl-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine
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Overview
Description
2-Methyl-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine: is a complex organic compound with a unique structure that combines a piperidine ring, a pyridine ring, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by their coupling with the trifluoromethylphenyl group. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyridine Ring: This often involves the condensation of aldehydes or ketones with ammonia or amines, followed by cyclization.
Coupling Reactions: The piperidine and pyridine rings are then coupled with the trifluoromethylphenyl group using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted trifluoromethylphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-Methyl-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its interactions with specific molecular targets may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its trifluoromethyl group imparts stability and resistance to degradation, making it suitable for use in harsh environments.
Mechanism of Action
The mechanism of action of 2-Methyl-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- [4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone
- [4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylsulfanylphenyl)methanone
Uniqueness
Compared to similar compounds, 2-Methyl-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable candidate for various applications.
Properties
IUPAC Name |
[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c1-14-12-18(6-9-24-14)27-13-15-7-10-25(11-8-15)19(26)16-2-4-17(5-3-16)20(21,22)23/h2-6,9,12,15H,7-8,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWHLNSSGAXDBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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